EHT 1610 -

EHT 1610

Catalog Number: EVT-267286
CAS Number:
Molecular Formula: C18H14FN5O2S
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EHT-1610 is a potent and selective DYRK1A inhibitor. DYRK1B (also called Mirk for minibrain-related kinase) is potentially an attractive cancer target that is highly expressed in quiescent cancer cells while it is expressed at very low levels in normal tissue. It has been hypothesized that pharmacological DYRK1B inhibition would enable cancer cells to escape from quiescence, triggering apoptosis, and resensitize cancer cells to conventional chemotherapeutic agents.
Source and Classification

EHT 1610 was synthesized as part of a focused library of thiazolo[5,4-f]quinazoline derivatives. It is classified under small-molecule kinase inhibitors and is notable for its selectivity toward DYRK1A over other kinases . The compound's development involved multiple rounds of optimization based on previous findings regarding the structural characteristics necessary for effective kinase inhibition .

Synthesis Analysis

Methods and Technical Details

  • Initial Reaction: The precursor undergoes nitration and subsequent transformations to introduce necessary functional groups.
  • Cyclization: The formation of the thiazoloquinazoline core structure is achieved through cyclization reactions facilitated by microwave-assisted heating.
  • Purification: The final product is purified using flash chromatography techniques to ensure high purity suitable for biological testing .

The synthesis pathway emphasizes the strategic use of reaction conditions, such as temperature and solvent choice, to optimize yields and minimize by-products.

Molecular Structure Analysis

Structure and Data

EHT 1610 features a complex molecular structure characterized by a thiazolo[5,4-f]quinazoline core. Its molecular formula is C₁₃H₈N₄OS, and it has a molecular weight of approximately 280.29 g/mol. The structural representation includes:

  • Thiazole Ring: Contributes to the compound's ability to interact with the ATP-binding site of DYRK1A.
  • Quinazoline Core: Provides additional stability and specificity for kinase binding.

The compound's three-dimensional conformation allows for effective binding within the active site of DYRK1A, which is essential for its inhibitory function .

Chemical Reactions Analysis

Reactions and Technical Details

EHT 1610 undergoes several key chemical interactions when administered in biological systems:

  • Inhibition Mechanism: The primary reaction involves the competitive inhibition of DYRK1A by binding to its ATP-binding site, preventing substrate phosphorylation.
  • Phosphorylation Effects: Inhibition leads to decreased phosphorylation of critical substrates such as cyclin D3 at Thr283, impacting cell cycle progression in B-ALL cells .

The efficacy of EHT 1610 as an inhibitor is quantified through IC₅₀ values, with reported values in the single-digit nanomolar range, indicating potent activity against DYRK1A .

Mechanism of Action

Process and Data

EHT 1610 functions primarily through competitive inhibition of DYRK1A. Upon binding to the enzyme's active site, it prevents the phosphorylation of downstream targets that are crucial for cell cycle regulation and differentiation:

  • Cell Cycle Regulation: Inhibition of DYRK1A results in altered cell-cycle distribution, leading to reduced proliferation rates in cancer cells.
  • Phosphoproteomic Changes: Treatment with EHT 1610 has been shown to significantly alter phosphorylation patterns within cells, affecting over 700 phosphosites involved in various signaling pathways .

This mechanism highlights the role of DYRK1A as a regulator of cell growth and differentiation, particularly in hematopoietic malignancies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EHT 1610 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity .

Applications

Scientific Uses

EHT 1610 has several significant applications in scientific research:

  • Cancer Research: It serves as a valuable tool for studying the role of DYRK1A in cancer biology, particularly in lymphoid malignancies like B-cell acute lymphoblastic leukemia.
  • Pharmacological Studies: EHT 1610 is used to explore potential therapeutic strategies that involve targeting DYRK1A, offering insights into its role in cell proliferation and differentiation.
  • Biochemical Pathway Analysis: Researchers utilize EHT 1610 to dissect signaling pathways regulated by DYRK1A, contributing to a better understanding of its functions in normal physiology and disease states .
Introduction to EHT 1610

Chemical Identity and Pharmacological Classification

Molecular Formula and Structural Features

EHT 1610 (CAS 1425945-60-3) has the molecular formula C₁₈H₁₄FN₅O₂S and a molecular weight of 383.40 g/mol. Its structure features a distinctive thiazolo[5,4-f]quinazoline core, characterized by:

  • A planar, tricyclic aromatic system enabling deep ATP-binding pocket penetration [1] [6]
  • A methyl carbimidate group (–N=C(OMe)NH₂) at position 2 of the thiazole ring, critical for kinase hinge region interactions
  • A para-fluoro-meta-methoxy aniline substituent at position 9, optimizing hydrophobic pocket engagement [10]

Table 1: Key Physicochemical Properties of EHT 1610

PropertyValue
Molecular Weight383.40 g/mol
CAS Number1425945-60-3
Solubility (DMSO)5 mg/mL (13.04 mM)
Storage Stability-20°C, protected from light, under inert gas
Spectral Data (SMILES)COC(=N)c1nc2ccc3ncnc(Nc4ccc(OC)cc4F)c3c2s1

The compound exhibits limited stability in solution, requiring fresh preparation for experimental use. Its crystalline solid form appears as a light-yellow to yellow powder [1] [4] [9].

Kinase Inhibitor Classification: DYRK Family Specificity

EHT 1610 is classified as a highly selective ATP-competitive inhibitor of the DYRK kinase subfamily. Its inhibitory profile demonstrates exceptional potency against class I DYRKs:

  • DYRK1A: IC₅₀ = 0.22–0.36 nM
  • DYRK1B: IC₅₀ = 0.28–0.59 nM [1] [9]

Table 2: Selectivity Profile of EHT 1610 Against Key Kinases

KinaseIC₅₀ (nM)Selectivity vs. DYRK1A
DYRK1A0.22–0.361x
DYRK1B0.28–0.59~1x
DYRK210.830–50x less potent
CLK122.8~63x less potent
CLK459.0~164x less potent
GSK-3α7.44~21x less potent
GSK-3β221~600x less potent

Mechanistically, EHT 1610 stabilizes DYRKs in an inactive conformation through non-canonical hydrogen bonding with the hinge region residue Glu239 and hydrophobic interactions with Leu241 and Val306. This binding mode confers >30-fold selectivity for DYRK1A/1B over phylogenetically related kinases like CLKs and GSK-3 [2] [3] [9].

Historical Development and Discovery

Origin in Quinazoline-Based Kinase Inhibitor Research

The development of EHT 1610 originated from structure-activity relationship (SAR) studies on thiazolo[5,4-f]quinazoline scaffolds, first reported in the early 2010s. This chemotype evolved from earlier observations that angular-fused quinazolines exhibit:

  • Enhanced kinase binding affinity compared to linear isomers due to optimal positioning of key pharmacophores [6]
  • Superior metabolic stability over simpler benzothiazole derivatives
  • Tunable selectivity through substitutions at positions 2 and 9 of the tricyclic core [10]

A pivotal 2014 study described the microwave-assisted synthesis of forty thiazolo[5,4-f]quinazolines, including EHT 1610 (referred to as compound 8i in the original publication). The synthesis employed a key intermediate, 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, which was elaborated through sequential:

  • Dimethylformamide dimethyl acetal (DMF-DMA) mediated formimidamide formation
  • Aniline coupling under acidic conditions
  • Microwave-assisted conversion of the nitrile to methyl carbimidate [10]

This route addressed limitations of earlier methods, such as non-regioselective bromination and low yields, enabling efficient production of derivatives for kinase profiling [6] [10].

Rational Design for DYRK Selectivity

EHT 1610 was optimized specifically to overcome the selectivity limitations of earlier DYRK inhibitors (e.g., harmine). Key design elements included:

  • Methyl Carbimidate Installation: Replacing the thiazole C2-cyano group with a methyl carbimidate (–N=C(OMe)NH₂) enhanced hydrogen bonding with DYRK1A's hinge region, increasing potency 100-fold versus cyanated precursors [10]
  • Aniline Substitution Optimization: Systematic screening revealed that para-fluoro-meta-methoxy aniline maximized DYRK1A/1B affinity while minimizing off-target activity against CLK1/4 and GSK-3α/β
  • Molecular Shape Engineering: Preservation of the angular thiazolo[5,4-f]quinazoline architecture enabled deeper ATP-pocket penetration than linear isomers, which showed negligible kinase inhibition [6]

X-ray crystallography of EHT 1610 bound to DYRK2 (PDB: 5A3Q) revealed its unique binding mode:

  • The methoxy group of the aniline substituent occupies a hydrophobic pocket near the gatekeeper residue
  • The fluorine atom engages in halogen bonding with backbone carbonyls
  • The carbimidate nitrogen forms a critical H-bond with Glu239 [3]

This binding conformation explained EHT 1610’s exceptional selectivity, providing a template for subsequent DYRK inhibitor development, including clinical candidates for Alzheimer’s disease like ZJCK-6-46 [7].

Properties

Product Name

EHT 1610

IUPAC Name

methyl 9-(2-fluoro-4-methoxyanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate

Molecular Formula

C18H14FN5O2S

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C18H14FN5O2S/c1-25-9-3-4-11(10(19)7-9)23-17-14-12(21-8-22-17)5-6-13-15(14)27-18(24-13)16(20)26-2/h3-8,20H,1-2H3,(H,21,22,23)

InChI Key

RYBNARZBIXTFJS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C(=N)OC)F

Solubility

Soluble in DMSO

Synonyms

EHT-1610; EHT 1610; EHT1610.

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C(=N)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.